Di-thioacetaalen
Dithioacetals are a class of organic compounds containing two thioether groups (-S-) linked to the same carbonyl group, typically in an acetal-like structure. The general formula for dithioacetals is R1C(OR2)SR3, where R1, R2, and R3 can be a variety of alkyl or aryl groups. These compounds are often prepared by the reaction of a thiol with an acetal reagent under basic conditions.
Dithioacetals play significant roles in organic synthesis due to their ability to act as protecting groups for thiol functionalities. They are commonly used as intermediates in various chemical reactions, including cross-coupling reactions and transformations that require the protection or manipulation of sulfur-containing functional groups. Additionally, dithioacetals can be employed in the synthesis of drugs, agrochemicals, and other complex molecules where controlled modification of sulfhydryl groups is necessary.
The stability and reactivity of dithioacetals vary depending on their structure; however, they generally exhibit improved stabilities compared to thiol compounds. These properties make them valuable tools for synthetic chemists seeking efficient methods to handle thiols in a wide range of reactions.

Structuur | Chemische naam | CAS | MF |
---|---|---|---|
![]() |
2,3,4,6,7-Pentadeoxy-2,6-diamino-ribo-heptose; D-form, Di-Et dithioacetal, N6-Me, N3-Ac | 11087-37-9 | C14H30N2O2S2 |
![]() |
1,1-Ethanedithiol; S,S'-Di-Ac | 20266-80-2 | C6H10O2S2 |
![]() |
Methylthiomethyl dithioformate | 891847-87-3 | C3H6S3 |
![]() |
2-Deoxy-ribo-hexose; D-form, Di-Et dithioacetal | 25876-36-2 | C10H22O4S2 |
![]() |
L-Rhamnose Diethyl Dithioacetal | 6748-70-5 | C10H22O4S2 |
![]() |
Dihydro-2,4,6-Trimethyl-1,3,5-(4H)dithiazine | 94944-51-1 | C6H11NS2 |
![]() |
1,3-Dithia-5-silacyclohexane, 5,5-dimethyl- | 918904-86-6 | C5H12S2Si |
![]() |
Bis(ethylthio)methane | 4396-19-4 | C5H12S2 |
![]() |
1,3-Dithiole | 288-74-4 | C3H4S2 |
![]() |
N,N-dimethyl({(dimethylcarbamothioyl)sulfanylmethyl}sulfanyl)carbothioamide | 22656-77-5 | C7H14N2S4 |
Gerelateerde literatuur
-
1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
Aanbevolen leveranciers
-
Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises
-
Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises
-
Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises
-
Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises
-
Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises
Aanbevolen producten
-
1,4-Dioxaspiro[4.5]decane Cas No: 177-10-6
-
-
-
-